N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide
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Overview
Description
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide is an organic compound with the chemical formula C14H15N3O2 It is a derivative of furohydrazide and is characterized by the presence of an aminophenyl group and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 3-aminophenylacetaldehyde and 2-methyl-3-furohydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the furohydrazide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-methylbenzohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-thiohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs. The furohydrazide group enhances the compound’s ability to participate in redox reactions and interact with biomolecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9(11-4-3-5-12(15)8-11)16-17-14(18)13-6-7-19-10(13)2/h3-8H,15H2,1-2H3,(H,17,18)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWIIIPHKDCHHY-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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